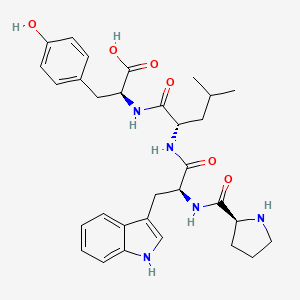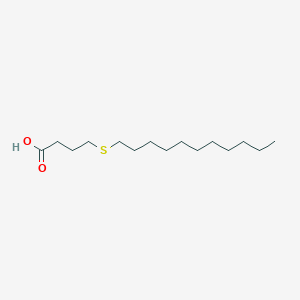
4-(Undecylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Undecylsulfanyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with an undecylsulfanyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Undecylsulfanyl)butanoic acid typically involves the reaction of butanoic acid derivatives with undecylsulfanyl reagents. One common method is the nucleophilic substitution reaction where a halogenated butanoic acid reacts with an undecylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound under controlled conditions, ensuring consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Undecylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The undecylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted butanoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Undecylsulfanyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Undecylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity and signaling pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Decylsulfanyl)butanoic acid
- 4-(Dodecylsulfanyl)butanoic acid
- 4-(Hexylsulfanyl)butanoic acid
Uniqueness
4-(Undecylsulfanyl)butanoic acid is unique due to its specific chain length and the presence of the sulfanyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
393508-49-1 |
|---|---|
Fórmula molecular |
C15H30O2S |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
4-undecylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H30O2S/c1-2-3-4-5-6-7-8-9-10-13-18-14-11-12-15(16)17/h2-14H2,1H3,(H,16,17) |
Clave InChI |
ZHMGZDDGBCKAPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCSCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


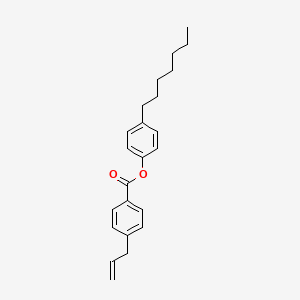
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)

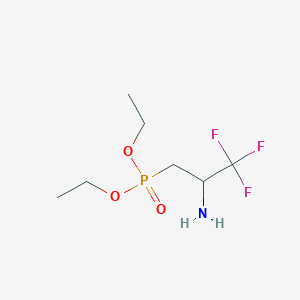
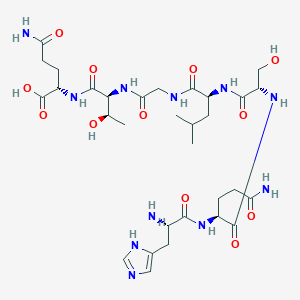
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)

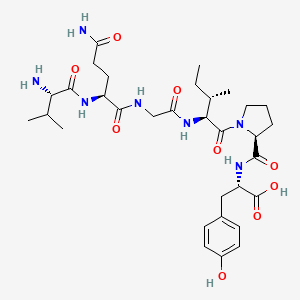
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

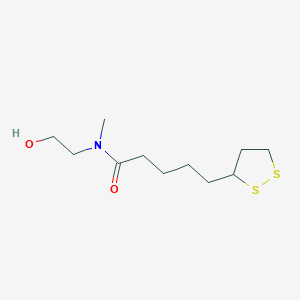
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)

